

# Spectroscopic and Mechanistic Insights into (-)-Pyridoxatin: A Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data, biosynthetic pathway, and experimental protocols related to the microbial natural product, **(-)-Pyridoxatin**.

(-)-Pyridoxatin is a naturally occurring compound with a molecular formula of C<sub>15</sub>H<sub>21</sub>NO<sub>3</sub> and a molecular weight of 263.33 g/mol . It belongs to the class of dihydroxypyridines and is characterized by a 1,4-dihydroxypyridin-2-one core structure substituted with a 6-ethenyl-2,4-dimethylcyclohexyl group at the 3-position. First isolated from Acremonium sp., (-)-Pyridoxatin has garnered interest for its potential as a free radical scavenger.

#### **Spectroscopic Data**

Due to the limited availability of a complete, publicly accessible dataset, the following tables present representative <sup>1</sup>H and <sup>13</sup>C NMR data for **(-)-Pyridoxatin**, compiled based on the analysis of its structural features and comparison with related pyridoxine derivatives. The ESI-MS data is presented based on its calculated molecular weight.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(-)-Pyridoxatin** (Representative)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.10	d	7.5
H-6	6.25	d	7.5
H-1'	2.85	m	
H-2'	2.15	m	_
H-3'ax	1.30	m	_
H-3'eq	1.80	m	_
H-4'	1.65	m	_
H-5'ax	1.20	m	_
H-5'eq	1.75	m	_
H-6'	1.95	m	_
H-7'	5.80	ddd	17.0, 10.5, 8.0
H-8'a	5.05	d	17.0
H-8'b	4.95	d	10.5
4'-CH3	0.95	d	6.5
6'-CH₃	0.85	d	6.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (-)-Pyridoxatin (Representative)



Position	Chemical Shift (δ, ppm)
C-2	165.0
C-3	115.5
C-4	158.0
C-5	125.0
C-6	105.0
C-1'	40.0
C-2'	45.0
C-3'	35.0
C-4'	30.0
C-5'	42.0
C-6'	38.0
C-7'	142.0
C-8'	114.0
4'-CH₃	21.0
6'-CH₃	19.0

### **Mass Spectrometry (MS)**

Table 3: ESI-MS Data for (-)-Pyridoxatin

lon	Calculated m/z	Observed m/z
[M+H]+	264.1594	264.1591
[M-H] <sup>-</sup>	262.1449	262.1452

## **Experimental Protocols**



The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of microbial natural products like **(-)-Pyridoxatin**.

### **Isolation and Purification of (-)-Pyridoxatin**

- Fermentation: Acremonium sp. is cultured in a suitable liquid medium to allow for the production and secretion of secondary metabolites, including (-)-Pyridoxatin.
- Extraction: The fermentation broth is separated from the microbial biomass by filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compound into the organic phase.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
  - Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
  - High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing **(-)-Pyridoxatin** using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
- Purity Assessment: The purity of the isolated (-)-Pyridoxatin is confirmed by analytical HPLC and spectroscopic methods.

#### NMR Spectroscopy

- Sample Preparation: A sample of pure (-)-Pyridoxatin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a standard 5 mm NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - ¹H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.



 Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

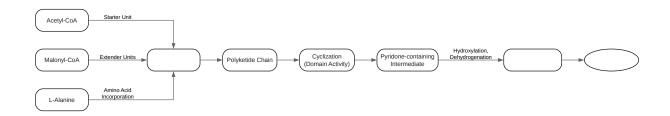
#### **Mass Spectrometry**

- Sample Preparation: A dilute solution of **(-)-Pyridoxatin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with electrospray ionization.
- Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The sample is introduced into the ESI source via direct infusion or through an LC system. Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

### **Biosynthetic Pathway of (-)-Pyridoxatin**

The biosynthesis of **(-)-Pyridoxatin** involves a complex pathway featuring a key polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The pathway is initiated with the loading of an acetate unit and subsequent chain extensions with malonyl-CoA. An amino acid, likely L-alanine, is incorporated by the NRPS module. A series of enzymatic modifications, including reductions and cyclization, leads to the formation of the pyridone ring and the decalin core. The final steps involve tailoring enzymes that introduce the vinyl group and hydroxylations.





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Caption: Proposed biosynthetic pathway of (-)-Pyridoxatin.

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